molecular formula C40H56O B190861 beta-Cryptoxanthin CAS No. 472-70-8

beta-Cryptoxanthin

Cat. No. B190861
CAS RN: 472-70-8
M. Wt: 552.9 g/mol
InChI Key: DMASLKHVQRHNES-FKKUPVFPSA-N
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Description

Beta-Cryptoxanthin is a natural carotenoid pigment found in various sources such as the fruit of plants in the genus Physalis, orange rind, papaya, egg yolk, butter, apples, and bovine blood serum . It is closely related to beta-carotene, with the addition of a hydroxyl group . It is a member of the class of carotenoids known as xanthophylls .


Synthesis Analysis

Beta-Cryptoxanthin is an oxygenated carotenoid common as both free and esterified forms in fruits and vegetables . The distribution of free beta-cryptoxanthin and beta-cryptoxanthin esters is dependent upon plant types and environmental conditions, such as season, processing techniques, and storage temperatures .


Molecular Structure Analysis

Beta-Cryptoxanthin is closely related to beta-carotene, with only the addition of a hydroxyl group . It is a member of the class of carotenoids known as xanthophylls .


Chemical Reactions Analysis

Beta-Cryptoxanthin is an antioxidant in vitro and is associated with decreased risk of some cancers and degenerative diseases . It has been thought to play an important role in promoting human health, particularly among the population receiving beta-cryptoxanthin as a supplement .


Physical And Chemical Properties Analysis

In a pure form, beta-cryptoxanthin is a red crystalline solid with a metallic luster . It is freely soluble in chloroform, benzene, pyridine, and carbon disulfide .

Scientific Research Applications

Vitamin A Precursor and Human Health

Beta-Cryptoxanthin, found in fruits like tangerines, persimmons, and oranges, is notable for its role in human health. It functions in antioxidant defense and cell communication and is a precursor of vitamin A, essential for eyesight, growth, development, and immune response. Its high bioavailability makes it a significant source of vitamin A (Burri, 2015).

Neuroprotective Effects

Research has shown that Beta-Cryptoxanthin (βCx) induces neurite outgrowth and inhibits caspase-3 activity in neuroblastoma Neuro2a cells, suggesting a regulatory function in differentiation and apoptosis of neural cells (Noguchi et al., 2003).

Anti-Obesity Effects

A study on pre-obese men demonstrated that daily intake of a β-Cryptoxanthin-rich beverage for 12 weeks resulted in a decrease in body mass index (BMI) and abdominal visceral fat, suggesting an anti-obesity effect (Iwata et al., 2018).

Role in Citrus Fruit Quality

Beta-Cryptoxanthin plays a role in enhancing the commercial and nutritional value of citrus fruits. Red light-emitting diode (LED) lights were found to increase the accumulation of β-Cryptoxanthin in citrus flavedo, which is crucial in the prevention and treatment of diseases, especially cancers (Ma et al., 2012).

Bone Health and Osteoporosis Prevention

Beta-Cryptoxanthin has been found to have an anabolic effect on bone and may help delay osteoporosis. Its bioavailability from common food sources is relatively high, making it a significant contributor to bone health (Burri et al., 2016).

Inhibition of Osteoclast-like Cell Formation

In vitro studies revealed that beta-Cryptoxanthin inhibits osteoclast-like cell formation, suggesting a potential role in the prevention of bone resorption-related diseases (Uchiyama & Yamaguchi, 2004).

Cancer Prevention and Therapy

Beta-Cryptoxanthin has been studied for its role in cancer prevention and therapy. It showed potential in inducing apoptosis and enhancing DNA repair in human cells, suggesting a role in cancer prevention (Lorenzo et al., 2008). Additionally, it synergistically enhanced the antitumoral activity of oxaliplatin in colon cancer (San Millán et al., 2015) and demonstrated chemopreventive effects on human cervical carcinoma cells (Gansukh et al., 2019).

Lung Cancer Prevention

Beta-Cryptoxanthin was found to inhibit the growth of lung cancer cells and up-regulate retinoic acid receptor beta expression, indicating its potential as a chemopreventive agent against lung cancer (Lian et al., 2006).

Promotion of Osteoblast Differentiation

Beta-Cryptoxanthin was shown to promote osteoblast differentiation and activity, suggesting its utility in bone health and possibly in the treatment of osteoporosis (Yamaguchi & Weitzmann, 2009).

Cardiovascular Disease Prevention

A study on β-cryptoxanthin indicated its potential in preventing H2O2 induced myocardial cell damage, highlighting its relevance in cardiovascular disease prevention (Chen & Wang, 2018).

Bone Formation and Inhibition of Resorption

Beta-Cryptoxanthin stimulates bone formation and inhibits bone resorption in vitro, further emphasizing its role in maintaining bone health (Yamaguchi & Uchiyama, 2004).

Anabolic Effects on Bone Components

Oral administration of beta-cryptoxanthin was found to induce anabolic effects on bone components in rats, reinforcing its potential in bone health enhancement (Uchiyama, Sumida, & Yamaguchi, 2004).

Future Directions

Beta-Cryptoxanthin provides various potential benefits for human health . Some research indicates that the bioavailability of beta-cryptoxanthin in typical diets is greater than that of other major carotenoids, suggesting that beta-cryptoxanthin-rich foods are probably good sources of carotenoids . Future research may focus on its potential benefits, including provitamin A, anti-obesity effects, antioxidant activities, anti-inflammatory and anti-cancer activity .

properties

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMASLKHVQRHNES-FKKUPVFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912309
Record name Cryptoxanthin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Cryptoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cryptoxanthin

CAS RN

472-70-8
Record name Cryptoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryptoxanthin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptoxanthin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15914
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cryptoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRYPTOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZIB13GI33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-Cryptoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 - 173 °C
Record name beta-Cryptoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,210
Citations
BJ Burri - Journal of the Science of Food and Agriculture, 2015 - Wiley Online Library
… Although beta-cryptoxanthin appears to be a poorer … bioavailability of beta-cryptoxanthin from foods makes beta-cryptoxanthin-… These results mean that beta-cryptoxanthin-rich foods are …
Number of citations: 95 onlinelibrary.wiley.com
K Unno, M Sugiura, K Ogawa… - Biological and …, 2011 - jstage.jst.go.jp
Increased oxidative stress is known to accelerate age-related pathologies. Beta-cryptoxanthin (b-CRX,(3R)-b, b-caroten-3-ol) is a potent antioxidant that is highly rich in Satsuma …
Number of citations: 43 www.jstage.jst.go.jp
DI Thurnham, E Smith, PS Flora - Clinical chemistry, 1988 - academic.oup.com
A method is described for simultaneously determining retinol, alpha-tocopherol, beta-carotene, alpha-carotene, lycopene, and beta-cryptoxanthin in 0.25 mL of plasma. Plasma mixed …
Number of citations: 393 academic.oup.com
K Nishi, A Muranaka, S Nishimoto, A Kadota… - Journal of Functional …, 2012 - Elsevier
Beta-cryptoxanthin (β-Crp), a mono-hydroxylated β-carotene, is a major dietary provitamin A xanthophyll. The immunostimulatory effect of β-Crp was examined using human hybridoma …
Number of citations: 31 www.sciencedirect.com
N Hirata, R Ichimaru, T Tominari, C Matsumoto… - Nutrients, 2019 - mdpi.com
Beta-cryptoxanthin (β-cry) is a typical carotenoid found abundantly in fruit and vegetables such as the Japanese mandarin orange, persimmon, papaya, paprika, and carrot, and exerts …
Number of citations: 29 www.mdpi.com
A Iwata, S Matsubara, K Miyazaki - Journal of Functional Foods, 2018 - Elsevier
Beta-cryptoxanthin (β-CX), a carotenoid abundant in Satsuma mandarin (Citrus unshiu Marc), is suggested to suppress visceral fat accumulation in animal models. Therefore, the aim of …
Number of citations: 15 www.sciencedirect.com
D Brahma, D Dutta - Materials Today: Proceedings, 2022 - Elsevier
… Thus more research is required to understand the role of beta-cryptoxanthin in improving … the antioxidant property of beta-cryptoxanthin. In this study, the beta-cryptoxanthin pigment was …
Number of citations: 7 www.sciencedirect.com
Z Matus, J Deli, J Szabolcs - Journal of Agricultural and Food …, 1991 - ACS Publications
Using a HPLC technique, 54 peaks have beendetected in the fruits of yellow pepper; 32 carotenoids (90-94% of the total carotenoid content) have been completely or tentatively …
Number of citations: 108 pubs.acs.org
A Gharib, Z Faezizadeh, M Godarzee - Tropical Journal of Pharmaceutical …, 2015 - ajol.info
… activity of betacryptoxanthin in the free and nanoliposomal forms against K562 cell line have not yet been studied. The aim of this study was to prepare beta-cryptoxanthin-loaded …
Number of citations: 21 www.ajol.info
W Pongkan, L Xu, O Takatori, N Nagata, Y Ni… - Journal of the American …, 2017 - jacc.org
Background: β-cryptoxanthin (BX) and astaxanthin (AX) are the antioxidant carotenoid pigments which inhibit lipid peroxidation as potently as vitamin E (Vit-E). Although high levels of …
Number of citations: 5 www.jacc.org

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